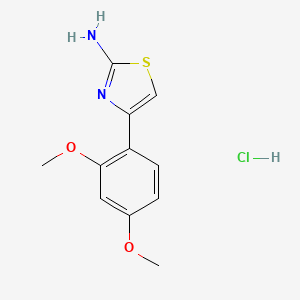

![molecular formula C6H3BrS2 B1286399 3-Bromothieno[3,2-b]thiophene CAS No. 25121-83-9](/img/structure/B1286399.png)

3-Bromothieno[3,2-b]thiophene

概要

説明

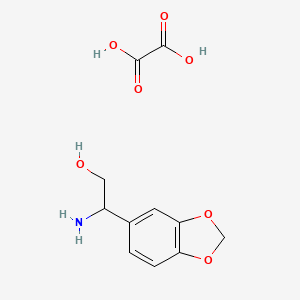

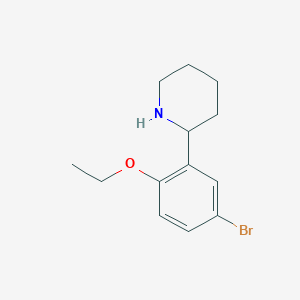

3-Bromothieno[3,2-b]thiophene is a chemical compound with the molecular formula C6H3BrS2 and a molecular weight of 219.13 . It is a liquid at 20°C and is colorless to yellow in appearance . It is sensitive to light, air, and heat .

Synthesis Analysis

The synthesis of 3-Bromothieno[3,2-b]thiophene involves the preparation of 3-bromothieno[3,2-b]thiophene from 3,4-dibromothiophene, followed by the preparation of the corresponding disulfide and oxidative ring closure to produce tetrathienoacene . The combination and adaptation of various literature methods have allowed to increase the total reaction yields in the case of 3-bromothieno[3,2-b]thiophene from 54% to 72% and tetrathienoacene from 27% to 45% .Molecular Structure Analysis

The molecular structure of 3-Bromothieno[3,2-b]thiophene consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C6H3BrS2 .Chemical Reactions Analysis

3-Bromothieno[3,2-b]thiophene undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . It also undergoes a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials while minimizing redox reactions .Physical And Chemical Properties Analysis

3-Bromothieno[3,2-b]thiophene has a specific gravity of 1.78 at 20/20°C and a refractive index of 1.69 . It is sensitive to light, air, and heat . It is also reported to have a boiling point of 288.0°C and a flash point of 127.9°C .科学的研究の応用

Organic Semiconductors

3-Bromothieno[3,2-b]thiophene: is a key molecule in the development of organic semiconductors . Its structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs). These materials are crucial for the advancement of flexible electronics, offering potential for lightweight, bendable devices .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 3-Bromothieno[3,2-b]thiophene derivatives serve as components in OLEDs. The thiophene ring’s ability to conduct electricity and its stability under light exposure make it an excellent candidate for creating more durable and efficient OLEDs .

Corrosion Inhibitors

The industrial application of 3-Bromothieno[3,2-b]thiophene includes its role as a corrosion inhibitor. Thiophene derivatives can form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. Compounds containing the thiophene moiety have been studied for their anticancer, anti-inflammatory, and antimicrobial activities. This makes 3-Bromothieno[3,2-b]thiophene a valuable scaffold for drug development .

Material Science

In material science, 3-Bromothieno[3,2-b]thiophene is used to create novel materials with unique properties. Its incorporation into polymers can enhance material strength, thermal stability, and chemical resistance, which are desirable traits for advanced engineering materials .

Solar Energy Conversion

Thiophene-based compounds are also explored in the context of solar energy conversion. They can be used in dye-sensitized solar cells (DSSCs) as part of the light-harvesting complex, contributing to the efficiency and stability of solar panels .

Near-Infrared Fluorescent Probes

The chemical structure of 3-Bromothieno[3,2-b]thiophene allows for the development of near-infrared fluorescent probes. These probes are essential in biomedical imaging, enabling the visualization of biological processes without the interference from visible light .

Advanced Synthesis Techniques

Finally, 3-Bromothieno[3,2-b]thiophene is involved in advanced synthesis techniques. It is a precursor in various condensation reactions, such as the Gewald reaction, which is used to synthesize aminothiophene derivatives with potential applications in medicinal chemistry .

Safety and Hazards

作用機序

Target of Action

3-Bromothieno[3,2-b]thiophene is a chemical compound used in the synthesis of various organic materials It is often used as a building block in the synthesis of organic semiconductors .

Mode of Action

It is known to participate in various organic reactions, including suzuki coupling . In these reactions, it interacts with other compounds to form new chemical structures.

Biochemical Pathways

It is used in the synthesis of organic semiconductors , which suggests that it may play a role in electronic conduction pathways in these materials.

Result of Action

The result of 3-Bromothieno[3,2-b]thiophene’s action is the formation of new chemical structures through its participation in various organic reactions. For example, it is used in the synthesis of organic semiconductors , contributing to the properties of the final product.

Action Environment

The action of 3-Bromothieno[3,2-b]thiophene is influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . Exposure to light, air, or heat should be avoided . These conditions help maintain the stability and efficacy of the compound.

特性

IUPAC Name |

6-bromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWCQBIKGWTZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559634 | |

| Record name | 3-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothieno[3,2-b]thiophene | |

CAS RN |

25121-83-9 | |

| Record name | 3-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-bromothieno[3,2-b]thiophene in materials science?

A1: 3-Bromothieno[3,2-b]thiophene serves as a key building block for synthesizing larger conjugated organic materials, specifically tetrathienoacene. [, ] These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), due to their unique electronic and optical properties.

Q2: How has the synthesis of 3-bromothieno[3,2-b]thiophene been improved?

A2: Previous methods for synthesizing 3-bromothieno[3,2-b]thiophene were limited by low yields. Researchers have achieved improved yields by employing a combination and adaptation of existing methods. [, ] Specifically, a gold(I) chloride-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes leads to the formation of the thieno[3,2-b]thiophene core. [] This, coupled with optimized bromination procedures, allows for a more efficient synthesis of 3-bromothieno[3,2-b]thiophene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

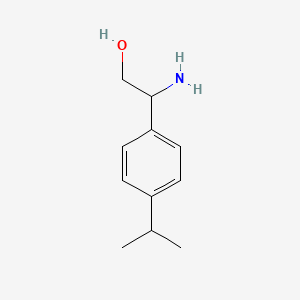

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)

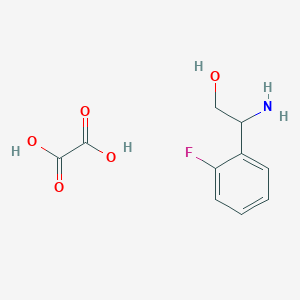

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)